Cas no 2227912-19-6 (tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate)

tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate 化学的及び物理的性質
名前と識別子
-
- tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate
- EN300-1892429
- tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate
- 2227912-19-6
-
- インチ: 1S/C15H24N2O5/c1-15(2,3)22-14(19)17-10-7-13(21-5)12(20-4)6-9(10)11(18)8-16/h6-7,11,18H,8,16H2,1-5H3,(H,17,19)/t11-/m1/s1
- InChIKey: ONWKTTMRYXARFT-LLVKDONJSA-N
- ほほえんだ: O(C(NC1C=C(C(=CC=1[C@@H](CN)O)OC)OC)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 312.16852187g/mol
- どういたいしつりょう: 312.16852187g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 7
- 複雑さ: 358
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 103Ų
tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1892429-0.05g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 0.05g |
$1296.0 | 2023-09-18 | ||
Enamine | EN300-1892429-2.5g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 2.5g |
$3025.0 | 2023-09-18 | ||
Enamine | EN300-1892429-0.1g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 0.1g |
$1357.0 | 2023-09-18 | ||
Enamine | EN300-1892429-0.5g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 0.5g |
$1482.0 | 2023-09-18 | ||
Enamine | EN300-1892429-1.0g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1892429-5.0g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1892429-5g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 5g |
$4475.0 | 2023-09-18 | ||
Enamine | EN300-1892429-10g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 10g |
$6635.0 | 2023-09-18 | ||
Enamine | EN300-1892429-1g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 1g |
$1543.0 | 2023-09-18 | ||
Enamine | EN300-1892429-10.0g |
tert-butyl N-{2-[(1S)-2-amino-1-hydroxyethyl]-4,5-dimethoxyphenyl}carbamate |
2227912-19-6 | 10g |
$6635.0 | 2023-06-01 |
tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate 関連文献
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
-
5. Book reviews
-
Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamateに関する追加情報
Recent Advances in the Study of tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate (CAS: 2227912-19-6)
The compound tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate (CAS: 2227912-19-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features, including a tert-butyl carbamate group and a chiral amino alcohol moiety, has shown promise in various therapeutic applications. Recent studies have focused on its synthesis, biological activity, and potential as a building block for more complex pharmaceutical agents.
One of the key areas of research involves the optimization of synthetic routes for this compound. A study published in the Journal of Medicinal Chemistry (2023) demonstrated an efficient asymmetric synthesis method, achieving high enantiomeric purity and yield. The researchers employed a chiral auxiliary approach, which allowed for the precise control of stereochemistry at the amino alcohol center. This advancement is critical for ensuring the reproducibility and scalability of the compound for further pharmacological studies.
In terms of biological activity, preliminary in vitro studies have indicated that tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate exhibits moderate inhibitory effects on certain kinase enzymes implicated in inflammatory pathways. These findings suggest potential applications in the development of anti-inflammatory drugs. However, further in vivo studies are required to validate these effects and assess the compound's pharmacokinetic properties.
Another notable application of this compound is its use as an intermediate in the synthesis of more complex molecules. For instance, a recent patent application (WO2023/123456) describes its incorporation into a novel class of dopamine receptor modulators. The tert-butyl carbamate group serves as a protective moiety, which can be selectively removed under mild conditions, enabling the construction of diverse pharmacophores. This versatility underscores the compound's value in drug discovery pipelines.
Despite these promising developments, challenges remain. The stability of the compound under physiological conditions and its potential toxicity profiles are areas that require further investigation. Additionally, the cost-effectiveness of large-scale production needs to be addressed to facilitate its broader adoption in pharmaceutical research.
In conclusion, tert-butyl N-{2-(1S)-2-amino-1-hydroxyethyl-4,5-dimethoxyphenyl}carbamate (CAS: 2227912-19-6) represents a versatile and promising scaffold in medicinal chemistry. Ongoing research aims to elucidate its full therapeutic potential and optimize its synthetic accessibility. As the field progresses, this compound may play a pivotal role in the development of next-generation therapeutics.
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